![molecular formula C15H13FN2O2S B12861023 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12861023.png)
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-
Description
The compound 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- is a heterocyclic molecule featuring a pyrrolo[2,3-b]pyridine core substituted with a fluorine atom at position 4, a methyl group at position 2, and a 4-methylphenylsulfonyl group at position 1. The 4-methylphenylsulfonyl (tosyl) group is a common protecting group for NH-sensitive pyrrolo[2,3-b]pyridines, enhancing stability during synthetic modifications . Fluorine and methyl substituents are strategically introduced to modulate electronic, steric, and pharmacological properties, as seen in related kinase inhibitors targeting FGFR .
Properties
IUPAC Name |
4-fluoro-2-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-11(2)9-13-14(16)7-8-17-15(13)18/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDAOSWFQMRLLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination at the 4-Position
- The introduction of fluorine at the 4-position can be achieved by halogen exchange or direct fluorination of a suitable precursor.
- For example, starting from 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, fluorination can be performed using nucleophilic fluorinating agents under controlled conditions.
- Reaction conditions typically involve polar aprotic solvents such as tetrahydrofuran (THF) and temperatures ranging from ambient to moderate heating.
Sulfonylation at the Nitrogen (1-Position)
- Sulfonylation is carried out by reacting the pyrrolo[2,3-b]pyridine derivative with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base.
- A biphasic system of dichloromethane and aqueous sodium hydroxide is commonly used.
- Catalytic amounts of tetrabutylammonium hydrogen sulfate can facilitate the reaction.
- The reaction is typically stirred at room temperature to reflux for 1–3 hours under nitrogen atmosphere.
- Workup involves acidification, extraction with ethyl acetate, drying, and concentration to isolate the sulfonylated product.
Methylation at the 2-Position
- The methyl group is introduced by alkylation using methyl iodide.
- Prior to methylation, the 2-position is deprotonated using a strong base such as lithium diisopropylamide (LDA) in THF at low temperature (around -30 °C).
- After deprotonation, methyl iodide is added, and the reaction mixture is allowed to warm to room temperature and stirred for extended periods (e.g., 16 hours) to ensure complete alkylation.
- The product is then purified by standard methods such as column chromatography.
Purification and Isolation
- After each synthetic step, purification is achieved by extraction, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
- Ion exchange resins (e.g., DOWEX 50WX2-400) may be used to remove impurities.
- Final purification often involves recrystallization or chromatographic techniques to obtain analytically pure material.
Representative Synthetic Procedure (Adapted from Patent WO2006063167A1 and Literature)
Step | Reagents & Conditions | Description | Yield (%) |
---|---|---|---|
1 | 5-bromo-1H-pyrrolo[2,3-b]pyridine, phenylboronic acid, K2CO3, Pd catalyst, dioxane/water, 80 °C, N2 atmosphere | Suzuki coupling to introduce aryl substituent | Not specified |
2 | p-Toluenesulfonyl chloride, NaOH (6N), tetrabutylammonium hydrogen sulfate (catalytic), DCM/water, room temp, 1 h | Sulfonylation at N-1 | High |
3 | Lithium diisopropylamide (LDA), THF, -30 °C, 0.67 h; then methyl iodide, 20 °C, 16 h | Methylation at 2-position | 85% (reported for similar compounds) |
Research Findings and Optimization Notes
- The use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) is effective for introducing aryl groups on the pyrrolo[2,3-b]pyridine core prior to sulfonylation.
- Sulfonylation under biphasic conditions with phase transfer catalysts improves reaction rates and yields.
- Methylation requires careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- Ion exchange resins are beneficial for removing residual acidic or basic impurities.
- The fluorination step is sensitive and may require specialized fluorinating agents or halogen exchange protocols to achieve high regioselectivity.
Data Table: Summary of Key Preparation Parameters
Preparation Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
---|---|---|---|---|---|---|
Fluorination | Fluorinating agent (e.g., KF, Selectfluor) | THF or polar aprotic | 0 to 50 °C | Several hours | Variable | Requires regioselectivity control |
Sulfonylation | p-Toluenesulfonyl chloride, NaOH, tetrabutylammonium hydrogen sulfate | DCM/water biphasic | RT to reflux | 1–3 h | High | Phase transfer catalyst improves yield |
Methylation | LDA, methyl iodide | THF | -30 °C to RT | 16 h | ~85% | Low temperature deprotonation critical |
Purification | Ion exchange resin, extraction solvents | Methanol, ethyl acetate | RT | 3 h stirring | — | Removes impurities effectively |
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation reactions are common, often using reagents like halogens, nitric acid, and sulfuric acid, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
Kinase Inhibition
Research indicates that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit significant biological activities, particularly as inhibitors of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). These kinases are implicated in various diseases, including cancer and metabolic disorders. The inhibition of SGK-1 can potentially lead to therapeutic strategies for conditions characterized by aberrant kinase activity.
Anti-inflammatory Properties
Compounds within this class have been explored for their anti-inflammatory properties. The presence of the sulfonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.
Antimicrobial Activity
Preliminary studies suggest that 1H-Pyrrolo[2,3-b]pyridine derivatives may possess antimicrobial properties. This could be linked to their ability to interfere with bacterial signaling pathways or inhibit essential bacterial enzymes.
Synthesis and Derivatives
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step reactions that can include nucleophilic substitutions and electrophilic aromatic substitutions. The presence of electron-withdrawing groups such as sulfonyl and fluorine enhances the reactivity of these compounds, allowing for diverse synthetic pathways.
Synthetic Routes
Common synthetic routes include:
- Coupling reactions with aryl halides under palladium-catalyzed conditions.
- Formation through cyclization reactions involving appropriate precursors.
Comparative Analysis of Related Compounds
To understand the potential of 1H-Pyrrolo[2,3-b]pyridine derivatives better, a comparison with structurally similar compounds can provide insights into their pharmacological profiles.
Compound Name | Similarity | Key Features |
---|---|---|
4-Bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 1.00 | Contains similar sulfonyl group; halogenated |
1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile | 0.77 | Contains carbonitrile substituent; different position |
2-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.77 | Brominated variant; different halogen |
2-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | 0.70 | Chlorinated variant; similar sulfonamide structure |
4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine | 0.67 | Different bicyclic structure; similar functional groups |
Case Study 1: SGK-1 Inhibition
A study demonstrated that specific derivatives of 1H-Pyrrolo[2,3-b]pyridine effectively inhibited SGK-1 activity in vitro. The results indicated a dose-dependent response with IC50 values comparable to established kinase inhibitors used in cancer therapy.
Case Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects of a derivative were assessed in a murine model of inflammation. The compound significantly reduced pro-inflammatory cytokines and exhibited a favorable safety profile.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]- involves targeting FGFRs. Upon binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . This inhibition results in reduced cell proliferation, migration, and survival, ultimately leading to cancer cell death.
Comparison with Similar Compounds
Halogen-Substituted Analogues
Halogenation at position 4 or 5 of the pyrrolo[2,3-b]pyridine core significantly impacts physicochemical and biological properties:
Key Observations :
Methyl-Substituted Analogues
Methyl groups influence steric bulk and hydrophobic interactions:
Key Observations :
- Steric Effects: Methyl groups at position 1 (e.g., 1-methyl in 3f) reduce synthetic yields (40%) compared to non-methylated analogues (90–97%) due to steric hindrance during nucleophilic substitution .
- Electronic Effects : The 2-methyl group in the target compound may shield the pyrrolo[2,3-b]pyridine core, altering reactivity in cross-coupling reactions .
Sulfonyl-Modified Analogues
The 4-methylphenylsulfonyl group is compared to other sulfonyl substituents:
Key Observations :
- Synthetic Utility: The 4-methylphenylsulfonyl group facilitates Sonogashira and Suzuki-Miyaura couplings, as demonstrated in 68% yield for a pyrimidinyl derivative .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine derivatives, particularly 4-fluoro-2-methyl-1-[(4-methylphenyl)sulfonyl]-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is primarily noted for its inhibitory effects on various molecular targets, including fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs), making it a promising candidate for cancer therapy and other therapeutic applications.
Chemical Structure and Properties
The compound's structure features a pyrrolo[2,3-b]pyridine core with specific substituents that enhance its biological activity. The presence of a fluorine atom at the 4-position and a methyl group at the 2-position contributes to its unique chemical properties, influencing lipophilicity and receptor binding affinity.
Property | Value |
---|---|
IUPAC Name | 4-fluoro-2-methyl-1H-pyrrolo[2,3-b]pyridine |
Molecular Formula | C8H7FN2 |
Molecular Weight | 151.15 g/mol |
CAS Number | 898746-42-4 |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. Notably, it has shown potent inhibitory effects on FGFRs, which are implicated in various cancers. The mechanism involves binding to the active site of FGFRs, thereby preventing downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt from being activated.
In Vitro Studies
Recent studies have demonstrated that the compound exhibits significant anti-proliferative effects on cancer cell lines. For instance, in one study, the compound displayed IC50 values against FGFR1–4 ranging from 7 to 712 nM, indicating strong inhibition potential . Furthermore, it was shown to induce apoptosis in breast cancer cells (4T1 cell line) and inhibit their migration and invasion capabilities .
Case Studies
- FGFR Inhibition : A study reported that the compound effectively inhibited FGFR signaling in various cancer models, leading to reduced tumor growth in vivo .
- PDE4B Inhibition : Another research highlighted the compound's role as a selective inhibitor of PDE4B, demonstrating its potential in treating inflammatory conditions by significantly reducing TNF-α release from macrophages .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly alter biological activity. For example:
- Substituting different groups at the 2-position affects binding affinity and selectivity towards FGFRs.
- The introduction of various functional groups can enhance or diminish the inhibitory potency against PDEs.
Table 2: SAR Findings
Substituent Position | Substituent Type | Effect on Activity |
---|---|---|
2 | Methyl | Increased potency |
4 | Fluorine | Enhanced stability |
Various | Aromatic rings | Variable effects on selectivity |
Q & A
Basic Synthesis & Optimization
Q1. What are the key synthetic strategies for constructing the 1H-pyrrolo[2,3-b]pyridine core, and how can regioselectivity be ensured during alkylation or sulfonylation? Methodological Answer:
- The core structure is typically synthesized via Buchwald–Hartwig coupling or palladium-catalyzed cross-coupling reactions. For example, alkylation at the N1 position can be achieved using NaH/MeI in THF at 0°C to room temperature, as demonstrated for 1-methyl derivatives (75% yield) .
- Regioselectivity in sulfonylation (e.g., 1-[(4-methylphenyl)sulfonyl] substitution) is controlled by steric and electronic factors. Use bulky bases like LDA to direct substitution to the less hindered nitrogen .
Structural Characterization
Q2. How can NMR and HPLC be employed to validate the purity and structure of 4-fluoro-2-methyl derivatives? Methodological Answer:
- ¹H/¹³C NMR : Key diagnostic signals include:
- HPLC : Use a Symmetry® C18 column (3.5 µm, 3.0 × 50 mm) with UV detection at 214 nm to confirm ≥95% purity .
Biological Screening
Q3. What in vitro assays are suitable for evaluating FGFR inhibitory activity of this compound? Methodological Answer:
- Perform kinase inhibition assays (e.g., ADP-Glo™) against FGFR1–4 isoforms.
- Compound 4h (structurally related) showed IC₅₀ values of 7 nM (FGFR1), 9 nM (FGFR2), 25 nM (FGFR3), and 712 nM (FGFR4), highlighting isoform selectivity .
Advanced SAR Analysis
Q4. How do substituents at the 5-position influence FGFR binding affinity? Methodological Answer:
- Substituents like trifluoromethyl or methoxyphenyl at C5 enhance hydrogen bonding with Gly485 in FGFR1’s hinge region.
- Larger hydrophobic groups (e.g., 3,4-dimethoxyphenyl) improve occupancy of the hydrophobic pocket, increasing potency .
Computational Modeling
Q5. What docking strategies predict interactions between the sulfonyl group and FGFR’s ATP-binding site? Methodological Answer:
- Use Schrödinger Suite or AutoDock Vina for molecular docking. The sulfonyl group forms hydrogen bonds with Asp641 in FGFR1, while the 4-methylphenyl moiety engages in π-π stacking with Phe642 .
Data Contradictions
Q6. How can discrepancies in IC₅₀ values across studies be resolved? Methodological Answer:
- Standardize assay conditions (e.g., ATP concentration, pH). For example, FGFR4’s lower sensitivity (IC₅₀ = 712 nM in ) may arise from divergent activation loop conformations. Validate with orthogonal assays like cellular phosphorylation inhibition .
Selectivity Optimization
Q7. What structural modifications reduce off-target effects on non-FGFR kinases? Methodological Answer:
- Introduce polar groups (e.g., pyridyl) at C3 to disrupt hydrophobic interactions with non-target kinases.
- Avoid bulky substituents at C7, which may increase promiscuity .
Stereochemical Considerations
Q8. Does stereochemistry at chiral centers (e.g., 3-chloromethyl derivatives) impact activity? Methodological Answer:
- Resolve enantiomers via chiral HPLC (Chiralpak® IA column).
- In related compounds, (R)-enantiomers showed 10-fold higher FGFR1 affinity due to better alignment with the hinge region .
Analytical Validation
Q9. How to ensure batch-to-batch consistency in large-scale synthesis? Methodological Answer:
- Implement QC protocols:
Preclinical Models
Q10. What in vivo models are appropriate for testing antitumor efficacy? Methodological Answer:
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.